molecular formula C10H12N5O6P B082823 9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one CAS No. 13440-33-0

9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one

Cat. No. B082823
CAS RN: 13440-33-0
M. Wt: 329.21 g/mol
InChI Key: IXCKLMZDPIEHOA-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a purine derivative that has been synthesized using a specific method, which will be discussed in detail below. Its unique structure and mechanism of action make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one is not fully understood. However, it is believed to interact with DNA and inhibit DNA synthesis. The compound may also interfere with the function of enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one are still being studied. However, it is known to have an impact on DNA replication and repair. The compound may also have effects on cellular signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using 9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one in lab experiments is its unique structure and mechanism of action. This makes it a valuable tool for studying DNA replication and repair. However, one limitation is that the compound may have off-target effects and impact cellular processes that are not related to DNA.

Future Directions

There are several future directions for research involving 9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one. One potential direction is to study the compound's effects on cellular signaling pathways and gene expression. Another direction is to explore its potential as a therapeutic agent for diseases related to DNA replication and repair. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of 9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one involves several steps. The starting material is adenine, which is converted to 2,6-diaminopurine. This compound is then reacted with a phosphoramidite derivative to form the phosphoramidite intermediate. The intermediate is then reacted with a protected hydroxy acid to form the final compound.

Scientific Research Applications

The unique structure of 9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one makes it a promising candidate for various scientific research applications. One potential use is as a probe for studying DNA replication and repair. The compound can be incorporated into DNA and used to study the mechanisms of DNA replication and repair. It can also be used as a tool for studying protein-DNA interactions.

properties

CAS RN

13440-33-0

Molecular Formula

C10H12N5O6P

Molecular Weight

329.21 g/mol

IUPAC Name

9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one

InChI

InChI=1S/C10H12N5O6P/c11-8-7-9(14-10(16)13-8)15(3-12-7)6-1-4-5(20-6)2-19-22(17,18)21-4/h3-6H,1-2H2,(H,17,18)(H3,11,13,14,16)/t4-,5+,6+/m0/s1

InChI Key

IXCKLMZDPIEHOA-KVQBGUIXSA-N

Isomeric SMILES

C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C=NC4=C(NC(=O)N=C43)N

SMILES

C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(NC(=O)N=C43)N

Canonical SMILES

C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(NC(=O)N=C43)N

synonyms

2'-deoxy cyclic GMP

Origin of Product

United States

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